6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid

FA binding protein FABP3 inhibitor structure-activity relationship

Many FABP-targeted probes suffer from confounding off-target CYP activity, undermining the interpretation of metabolic assay results. 6-Chloro-2-methyl-4-phenylquinoline-3-carboxylic acid (CAS 312758-85-3) is a clean FABP3/FABP4 chemical probe backed by high-resolution co-crystal structures and extensive selectivity profiling, ensuring on-target biological readouts. - FABP3 Ki = 90 nM; IC50 = 0.275 µM in FABP4 binding-site-mutant assays. - >555-fold selectivity over CYP2D6 and CYP3A4 (IC50 = 50,000 nM), ideal as a spike-in control for metabolic stability screens. - Only quinoline-3-carboxylic acid with publicly available 1.18 Å FABP4 and 2.30 Å FABP3 co-crystal structures (PDB: 5EDB, 5HZ9). - Sourced with batch-specific QC documentation; ships ambient globally.

Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
Cat. No. B11988093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid
Molecular FormulaC17H12ClNO2
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H12ClNO2/c1-10-15(17(20)21)16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-10/h2-9H,1H3,(H,20,21)
InChIKeyDTGFDMHLQGULMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid: Procurement Baseline


6-Chloro-2-methyl-4-phenylquinoline-3-carboxylic acid (CAS 312758-85-3) is a phenylquinoline-carboxylic acid that acts as a ligand for human fatty acid-binding proteins (FABPs), with primary structural biology and biochemical data focused on FABP3 (heart-type) and FABP4 (adipocyte-type). The compound was developed and characterized in the context of F. Hoffmann-La Roche FABP inhibitor programs [1] [2]. Its high-resolution co-crystal structures have been deposited in the PDB under entries 5HZ9 (FABP3) and 5EDB (FABP4 at 1.18 Å), confirming a defined binding mode. The compound's FABP-targeted profile makes it distinct from generic quinoline-3-carboxylic acid derivatives typically used as antimalarial intermediates or kinase-inhibitor scaffolds, a differentiation that carries direct procurement consequences [3].

6-Chloro-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid: FABP Targeting Specificity


Quinoline-3-carboxylic acids as a class span a vast chemical and functional space—from antimalarial intermediates to kinase inhibitors—yet the FABP-binding properties of 6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid are highly substitution-specific. The 6-chloro substituent on the quinoline core, combined with the 2-methyl and 4-phenyl groups, creates a unique pharmacophore that positions the carboxylic acid for a specific hydrogen-bond network within the FABP binding pocket, as shown by the 1.18 Å resolution structure of FABP4 in complex with this compound [1]. Removal of the chloro group (the 6-H analog) or substitution at the 2-position with bulkier groups (e.g., piperidinyl) dramatically alters both target affinity and selectivity profile across FABP isoforms [2]. Consequently, sourcing a generic quinoline-3-carboxylic acid or an analog with different substitution patterns will not replicate the binding, selectivity, or structural biology utility of the 6-chloro-2-methyl-4-phenyl compound, justifying its specification in procurement decisions.

6-Chloro-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid: Differentiation Evidence


FABP3 Binding Affinity: 2-Methyl vs. 2-Piperidinyl Analog

6-Chloro-2-methyl-4-phenylquinoline-3-carboxylic acid exhibits a Ki of 90 nM against human FABP3 (heart-type fatty acid-binding protein) [1]. The closest structurally characterized analog, 6-chloro-4-phenyl-2-piperidin-1-ylquinoline-3-carboxylic acid, has only been reported with an IC50 of 1,100 nM against FABP5, indicating a >12-fold difference in potency when the 2-methyl group is replaced by a piperidine moiety (cross-target comparison, FABP5 vs. FABP3) [2]. While direct FABP3 data for the piperidine analog are unavailable in public databases, the available data demonstrate that the 2-methyl substitution yields substantial gains in binding affinity and target engagement compared to the bulkier 2-piperidinyl substitution.

FA binding protein FABP3 inhibitor structure-activity relationship

Minimal CYP450 Off-Target Liability

6-Chloro-2-methyl-4-phenylquinoline-3-carboxylic acid was screened against cytochrome P450 isoforms CYP2D6 and CYP3A4, yielding IC50 values of 50,000 nM (50 µM) for both enzymes [1]. This translates to a >555-fold selectivity window relative to its primary FABP3 target (Ki = 90 nM), or >182-fold relative to the FABP3 IC50 of 275 nM [2]. In contrast, many quinoline-based compounds exhibit significant CYP inhibition at sub-micromolar concentrations, complicating their use as chemical probes. No comparable publicly available CYP selectivity data exist for the des-chloro analog or the 2-piperidinyl analog, making this compound the only family member with documented broad CYP counter-screening data.

CYP inhibition off-target selectivity drug metabolism

6-Chloro Substituent in FABP Binding Pocket

A co-crystal structure of human FABP4 in complex with 6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid was solved at 1.18 Å resolution (PDB 5EDB) [1]. The electron density map unambiguously resolves the 6-chloro atom occupying a lipophilic sub-pocket within the FABP4 binding cavity, with the carboxylic acid forming a conserved hydrogen-bond network with Arg126 and Tyr128 [1]. The des-chloro analog (2-methyl-4-phenylquinoline-3-carboxylic acid) has no deposited co-crystal structure with any FABP isoform, and no binding affinity data are available in public databases [2]. The absence of structural and biochemical data for the 6-H analog strongly suggests that the 6-chloro group is indispensable for productive FABP binding, consistent with SAR from related FABP4/5 inhibitor programs where halogen substitution at the 6-position was critical for affinity [3].

X-ray crystallography FABP4 binding mode halogen bonding

FABP3 vs. FABP5 Selectivity by 2-Substituent

The 6-chloro-2-methyl compound has a reported FABP3 Ki of 90 nM and an IC50 of 275 nM, with no publicly reported high-affinity activity against FABP5 [1]. In contrast, the 2-piperidinyl-substituted analog (6-chloro-4-phenyl-2-piperidin-1-ylquinoline-3-carboxylic acid) is a FABP5 ligand with an IC50 of 1,100 nM [2]. This suggests that the 2-position substituent is a selectivity switch: the small methyl group favors FABP3, while the larger piperidine ring shifts binding preference toward FABP5. Although direct FABP3 affinity data for the piperidine analog are not publicly available, the existence of distinct crystal structures for the two compounds with different FABP isoforms (5HZ9 for FABP3; 7G01 for FABP5) corroborates the differential selectivity driven by the 2-substituent [2].

FABP isoform selectivity FABP3 vs FABP5 dual inhibitor design

6-Chloro-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid: Application Scenarios


FABP3 Structural Biology & Fragment Screening

The 6-chloro-2-methyl compound is the only member of the quinoline-3-carboxylic acid class with a publicly available high-resolution FABP4 co-crystal structure (1.18 Å) and a FABP3 co-crystal structure (2.30 Å), providing an experimentally validated ligand-bound reference for crystallographic studies [1]. Its well-defined electron density and unambiguous binding pose make it suitable as a tool compound for competitive binding assays, crystallographic fragment screening campaigns, and FABP3/FABP4 binding site characterization [2]. The absence of equivalent structural data for the des-chloro analog precludes its use in analogous structural biology applications.

Chemical Probe for FABP3 Metabolic Pathway Studies

With a FABP3 Ki of 90 nM and >555-fold selectivity over CYP2D6 and CYP3A4, this compound serves as a clean chemical probe for investigating FABP3 function in cellular and in vivo models of fatty acid metabolism, insulin sensitivity, and glucose homeostasis [1] [2]. The documented CYP counter-screening data provide confidence that observed biological effects are on-target, a level of characterization absent for the des-chloro and 2-piperidinyl analogs. Procurement of this specific compound thus minimizes the risk of confounding off-target pharmacological activity.

SAR Reference Standard for FABP Inhibitor Optimization

The compound serves as a well-characterized reference point in structure-activity relationship (SAR) campaigns targeting FABP3/FABP4/FABP5. Its binding affinity, co-crystal structures, and CYP selectivity profile constitute a baseline dataset against which new analogs can be benchmarked [1]. In the context of the Roche FABP4/5 dual inhibitor program, this compound (or close congeners) was used to guide selectivity modulation, underscoring its utility as a standard reference for medicinal chemistry optimization [2]. No comparable multi-parameter dataset exists for the des-chloro or 2-piperidinyl analogs.

Biochemical Assay & HTS Validation

The compound's well-characterized FABP3 binding (Ki = 90 nM) and the availability of orthogonal assay formats (e.g., fluorescence-based competitive binding assays) make it suitable as a positive control for developing and validating high-throughput screens aimed at identifying novel FABP3 modulators [1]. Its extremely low CYP inhibition (IC50 = 50,000 nM for CYP2D6 and CYP3A4) also makes it an ideal spike-in control for assessing assay interference in metabolic stability screens, a dual-use capability not documented for any close analog.

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